
3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a bi-1,2,4-oxadiazole derivative. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the oxadiazole ring. The presence of the phenyl and pyridinyl groups could potentially have interesting electronic effects on the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxadiazoles are known to undergo a variety of chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the oxadiazole ring and the attached phenyl and pyridinyl groups. It would likely be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Electronics Applications
Research has demonstrated the utility of oxadiazole derivatives in the development of phosphorescent organic light-emitting diodes (OLEDs). Specifically, materials like "3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole" have been synthesized and utilized as electron transporters and hole/exciton blockers. These materials significantly enhance device performance, evidenced by reduced driving voltages, high efficiency, and negligible efficiency roll-off across various colored devices. This advancement in material science indicates a promising direction for the development of efficient and durable OLEDs (Cheng-Hung Shih et al., 2015).
Anticancer Applications
Oxadiazole derivatives have been identified as potential anticancer agents through caspase- and cell-based high-throughput screening assays. These compounds exhibit good activity against several breast and colorectal cancer cell lines. Notably, the structure-activity relationship (SAR) studies of these compounds reveal that modifications in the phenyl group and the introduction of a substituted five-member ring enhance their anticancer efficacy. This discovery highlights the potential of oxadiazole derivatives in cancer therapy and the importance of chemical genetics in identifying novel therapeutic agents (Han-Zhong Zhang et al., 2005).
Corrosion Inhibition
In the context of corrosion science, "3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole" and related compounds have been investigated for their inhibitive properties on brass corrosion in simulated cooling water systems. Studies employing potentiodynamic polarization and electrochemical impedance spectroscopy methods demonstrate that these oxadiazole derivatives are effective mixed-type corrosion inhibitors. Their performance is superior to some known inhibitors, highlighting their potential in industrial applications to mitigate corrosion and biocorrosion, thus extending the lifespan of metal components (A. Rochdi et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c1-10-4-6-11(7-5-10)13-18-15(22-20-13)16-19-14(21-23-16)12-3-2-8-17-9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGVJHOWBRIJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2860383.png)



![3-(Dimethylamino)-1-{3-[2-(4-tertbutoxycarbonylpiperazin-1-yl)ethoxy]phenyl}-prop-2-ene-1-one cis/trans isomers](/img/structure/B2860390.png)

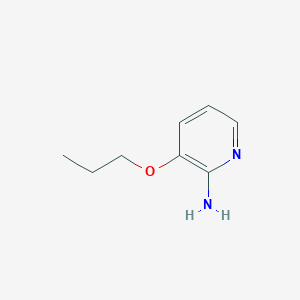
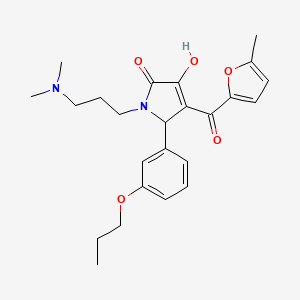
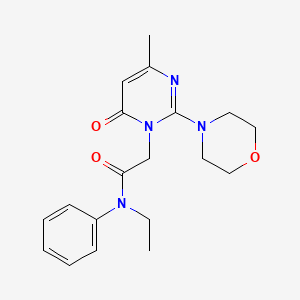
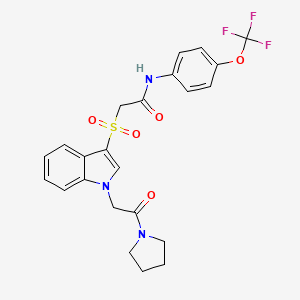
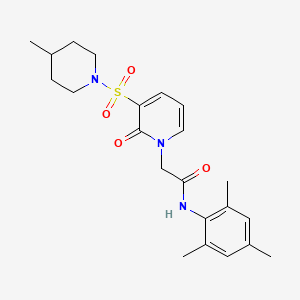
![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)
![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)